Common anthracenes undergo irreversible oxidation, compromising charge-transfer study reproducibility. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene overcomes this with electron-donating methoxy groups lowering oxidation potential to 0.81 V vs SCE and stabilizing the cation radical. • Reversible redox yields isolable cofacial dicationic homotrimers for charge-delocalization. • Functions as a specialized arene ligand for η6-coordination of Ru, enabling predictable sandwich complexes. • Outperforms unsubstituted anthracenes as a stable hole-transport precursor. Supplied with batch data for immediate global shipping.
2,3,6,7-Tetramethoxy-9,10-dimethylanthracene is a highly substituted, electron-rich polycyclic aromatic hydrocarbon (PAH) designed for advanced charge-transfer and organometallic applications. Featuring four electron-donating methoxy groups and two methyl groups on a rigid anthracene core, this specific substitution pattern renders the compound a potent electron donor with a highly reversible oxidation profile [1]. It is primarily procured by materials scientists and synthetic chemists as a stable hole-transport precursor, a reliable model for cation-radical self-assembly, and a specialized arene ligand capable of directing site-selective transition metal coordination [2].
Substituting 2,3,6,7-tetramethoxy-9,10-dimethylanthracene with generic triarylamines, unsubstituted anthracene, or its parent 9,10-dimethylanthracene fundamentally compromises experimental reproducibility and material stability. Standard anthracene derivatives possess significantly higher oxidation potentials and their resulting radical cations are highly reactive, often leading to rapid, irreversible dimerization or decomposition during electrochemical cycling[1]. In contrast, the strategic placement of four methoxy groups in this exact compound drastically lowers the oxidation potential and sterically and electronically stabilizes the resulting cation radical, allowing for the isolation of well-defined cofacial stacks and enabling predictable, central-ring organometallic coordination that generic PAHs cannot achieve [2].
Cyclic voltammetry demonstrates that the introduction of four methoxy groups enhances the electron-donating capacity of the anthracene core. 2,3,6,7-Tetramethoxy-9,10-dimethylanthracene undergoes highly reversible electrochemical oxidation at Eox = 0.81 V vs SCE, compared to Eox = 1.16 V vs SCE for the parent 9,10-dimethylanthracene [1].
| Evidence Dimension | Reversible oxidation potential (Eox) |
| Target Compound Data | 0.81 V vs SCE |
| Comparator Or Baseline | 9,10-Dimethylanthracene (1.16 V vs SCE) |
| Quantified Difference | 0.35 V lower oxidation potential |
| Conditions | Cyclic voltammetry in CH2Cl2 containing 0.1 M n-Bu4NPF6 at 22 °C |
This 0.35 V reduction in oxidation potential makes the compound a low-energy electron donor for formulating stable charge-transfer complexes and hole-transport layers.
Unlike standard anthracene derivatives, which rapidly decompose or dimerize upon oxidation, the cation radical of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene is stable in solution. X-ray crystallography confirms that it crystallizes as a well-defined dicationic homotrimer with an interplanar separation of ~3.2 Å, driven by strong cofacial association[1].
| Evidence Dimension | Cation radical stabilization and structural assembly |
| Target Compound Data | Forms a stable, crystallographically characterized dicationic homotrimer (~3.2 Å interplanar spacing) |
| Comparator Or Baseline | Standard unsubstituted anthracenes (rapid decomposition or irreversible dimerization upon oxidation) |
| Quantified Difference | Sustained stability of the cation radical enabling isolation of defined cofacial stacks |
| Conditions | Electrochemical or chemical oxidation (e.g., with NO+SbCl6-) in solution |
The ability to isolate and characterize stable cation radicals is critical for researchers procuring precursors for reproducible hole-transport modeling and rigid PAH self-assembly.
The specific electron-rich substitution pattern of 2,3,6,7-tetramethoxy-9,10-dimethylanthracene enables predictable, site-selective metal coordination. When reacted with[(C5H5)Ru(MeCN)3]BF4, it forms a thermodynamic product with the [(C5H5)Ru]+ fragment coordinated precisely at the central anthracene ring, a process driven by electrostatic interactions that overcome the typical preference for terminal-ring coordination seen in unsubstituted PAHs [1].
| Evidence Dimension | η6-Coordination selectivity |
| Target Compound Data | Thermodynamic coordination of transition metals at the central anthracene ring |
| Comparator Or Baseline | Unsubstituted anthracene (favors terminal ring coordination to preserve aromaticity) |
| Quantified Difference | Directed central-ring coordination enabled by the 2,3,6,7-tetramethoxy substitution pattern |
| Conditions | Reaction with[(C5H5)Ru(MeCN)3]BF4 followed by thermodynamic equilibration |
This selectivity allows organometallic chemists to procure a reliable arene ligand for synthesizing central-ring coordinated sandwich complexes that are otherwise synthetically inaccessible.
Due to its low oxidation potential (0.81 V vs SCE) and highly reversible redox behavior, this compound is selected for formulating rigid, planar electron donors in hole-transport layers, outperforming parent anthracenes that require higher energy for charge transfer [1].
Procured as a specialized arene ligand, it enables the predictable synthesis of transition-metal complexes (such as Ruthenium sandwich complexes) with precise η6-coordination at the central anthracene ring, a structural motif difficult to achieve with standard PAHs [2].
Because it forms a stable, crystallographically defined dicationic homotrimer upon oxidation, it serves as a reproducible standard for fundamental studies of charge delocalization and cofacial self-assembly in polycyclic aromatic hydrocarbons [1].